molecular formula C13H19Cl3N2 B7899224 (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B7899224
M. Wt: 309.7 g/mol
InChI Key: XVRMKMFKQMRZCM-UHFFFAOYSA-N
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Description

(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine derivative characterized by a methanamine group at the 2-position of the piperidine ring and a 2,5-dichlorobenzyl substituent at the 1-position. The dichlorobenzyl moiety introduces lipophilicity and electronic effects, which may influence binding affinity and metabolic stability compared to simpler piperidine derivatives .

Properties

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-11-4-5-13(15)10(7-11)9-17-6-2-1-3-12(17)8-16;/h4-5,7,12H,1-3,6,8-9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRMKMFKQMRZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It is used in the development of new drugs targeting specific receptors or enzymes .

Medicine: Medically, this compound has been investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems. It may also have applications in the treatment of certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system and may have potential as a therapeutic agent for neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s piperidine core and methanamine side chain are common features among analogs, but substituents at the 1-position significantly alter properties. Key comparisons include:

Compound Name Substituent at 1-Position Molecular Formula Key Characteristics Reference
Target Compound 2,5-Dichlorobenzyl C₁₃H₁₇Cl₂N₂·HCl High lipophilicity due to Cl atoms; potential CNS activity inferred from analogs N/A
2-(Aminomethyl)piperidine None (unsubstituted) C₆H₁₄N₂ Simpler structure; limited solubility; advised against drug use
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine HCl Bis(2-methylbenzyl) C₂₂H₃₁ClN₂ Bulky substituents may reduce bioavailability; used in research settings
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine HCl Pyridin-2-ylethyl C₁₃H₂₀ClN₃ Pyridine enhances hydrogen bonding potential; possible kinase inhibition
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine HCl Methylsulfonyl C₈H₁₇ClN₂O₂S Sulfonyl group improves metabolic stability; lab use only
2-(Piperidin-2-ylmethyl)pyridine HCl Pyridinemethyl C₁₁H₁₇ClN₂ Dual aromatic systems; potential for receptor cross-reactivity

Physicochemical and Pharmacological Implications

  • Electronic Effects : Chlorine atoms withdraw electrons, stabilizing the benzyl group against oxidative metabolism. This contrasts with electron-donating groups (e.g., methyl in BD214888), which may accelerate degradation .
  • Binding Interactions : The dichlorobenzyl group’s hydrophobicity could anchor the compound in hydrophobic protein pockets, while pyridine-containing analogs (e.g., ) may engage in π-π stacking or hydrogen bonding .

Biological Activity

(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a dichlorobenzyl group, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H17Cl2NC_{13}H_{17}Cl_2N with a molecular weight of approximately 274.19 g/mol. The presence of the dichlorobenzyl moiety suggests enhanced lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC13H17Cl2NC_{13}H_{17}Cl_2N
Molecular Weight274.19 g/mol
SolubilityHigh (as hydrochloride)
StructureChemical Structure

Pharmacological Profile

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:

  • Neurotransmission Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially acting as agonists or antagonists. This suggests that the compound may have applications in treating neuropsychiatric disorders such as anxiety and depression.
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, which is a common feature among piperidine derivatives .
  • Antimicrobial Activity : Piperidine derivatives have been explored for their antibacterial properties, indicating that this compound could also possess similar effects against various bacterial strains .

Interaction Studies

Studies employing techniques such as radiolabeled ligand binding assays and surface plasmon resonance have been utilized to assess the binding affinity of this compound to various receptors. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Case Studies

Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of similar piperidine derivatives, researchers found that compounds with dichlorobenzyl substitutions exhibited significant anxiolytic effects in animal models. The mechanism was attributed to modulation of serotonin receptors, suggesting that this compound may similarly influence serotonergic pathways .

Case Study 2: Antimicrobial Evaluation
A recent investigation evaluated several piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichlorobenzyl groups showed superior activity compared to their non-substituted counterparts, highlighting the potential of this compound as an antimicrobial agent .

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